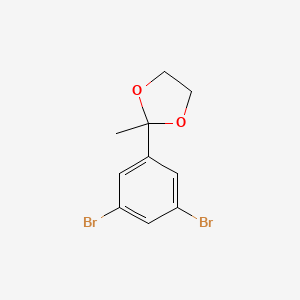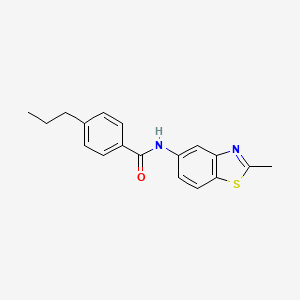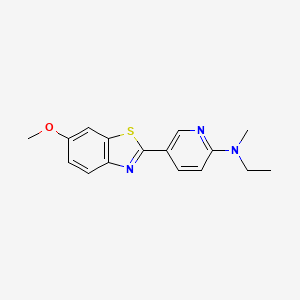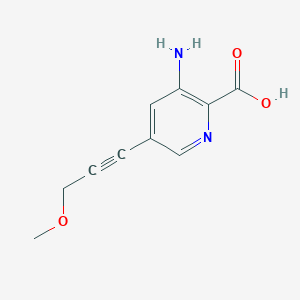
Methyl 3-bromo-4-((dimethylamino)methyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-4-((dimethylamino)methyl)benzoate: is an organic compound with the molecular formula C10H12BrNO2 It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and the aromatic ring is substituted with a bromine atom and a dimethylaminomethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
-
Bromination of Methyl 4-((dimethylamino)methyl)benzoate:
Starting Material: Methyl 4-((dimethylamino)methyl)benzoate.
Reagent: Bromine (Br2).
Solvent: Acetic acid.
Conditions: The reaction is typically carried out at room temperature, and the bromine is added dropwise to the solution of the starting material in acetic acid. The reaction mixture is then stirred until the bromination is complete.
-
Industrial Production Methods:
- The industrial production of Methyl 3-bromo-4-((dimethylamino)methyl)benzoate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
-
Nucleophilic Substitution:
Reagents: Nucleophiles such as amines, thiols, or alkoxides.
Conditions: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Products: Substituted derivatives where the bromine atom is replaced by the nucleophile.
-
Suzuki-Miyaura Coupling:
Reagents: Boronic acids or boronate esters.
Catalyst: Palladium-based catalysts.
Conditions: The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like toluene or ethanol.
Products: Biaryl compounds where the bromine atom is replaced by an aryl group.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Conditions: The reaction is typically carried out in anhydrous solvents like ether or tetrahydrofuran (THF) at low temperatures.
Products: Reduced derivatives where the ester group is converted to an alcohol.
Applications De Recherche Scientifique
Chemistry:
- Methyl 3-bromo-4-((dimethylamino)methyl)benzoate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules through various coupling reactions.
Biology:
- This compound can be used in the synthesis of biologically active molecules. Its derivatives may exhibit pharmacological properties and can be investigated for potential therapeutic applications.
Medicine:
- In medicinal chemistry, this compound can serve as an intermediate in the synthesis of drugs. Its structural features make it a valuable scaffold for the development of new pharmaceuticals.
Industry:
- The compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional groups make it suitable for various industrial applications, including the manufacture of agrochemicals and polymers.
Mécanisme D'action
The mechanism of action of Methyl 3-bromo-4-((dimethylamino)methyl)benzoate depends on its specific application and the target molecule it interacts with. In general, the compound can act as an electrophile in nucleophilic substitution reactions, where the bromine atom is replaced by a nucleophile. The dimethylaminomethyl group can also participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding properties.
Comparaison Avec Des Composés Similaires
-
Methyl 4-bromo-3-methylbenzoate:
- Similar structure but with a methyl group instead of a dimethylaminomethyl group.
- Used in similar synthetic applications and coupling reactions.
-
Methyl 4-(bromomethyl)benzoate:
- Contains a bromomethyl group instead of a dimethylaminomethyl group.
- Employed in the synthesis of various organic compounds and as an intermediate in drug development.
Uniqueness:
- Methyl 3-bromo-4-((dimethylamino)methyl)benzoate is unique due to the presence of the dimethylaminomethyl group, which imparts distinct electronic and steric properties. This makes it a versatile intermediate in organic synthesis and a valuable scaffold in medicinal chemistry.
Propriétés
Formule moléculaire |
C11H14BrNO2 |
|---|---|
Poids moléculaire |
272.14 g/mol |
Nom IUPAC |
methyl 3-bromo-4-[(dimethylamino)methyl]benzoate |
InChI |
InChI=1S/C11H14BrNO2/c1-13(2)7-9-5-4-8(6-10(9)12)11(14)15-3/h4-6H,7H2,1-3H3 |
Clé InChI |
KQMNZHGWOXPPPR-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC1=C(C=C(C=C1)C(=O)OC)Br |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-chloro-7-cyclobutyl-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8312345.png)






![3-[3-(dimethylamino)prop-2-enoyl]-1-[4-(trifluoromethyl)phenyl]pyridazin-4(1H)-one](/img/structure/B8312388.png)
![2-(3-trifluoromethyl-benzyl)-2H-[1,2,4]triazine-3,5-dione](/img/structure/B8312405.png)
